3-Cyano-6-isopropylchromone
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Overview
Description
3-Cyano-6-isopropylchromone: is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is also known by its systematic name 6-Isopropyl-4-oxo-4H-1-benzopyran-3-carbonitrile . This compound is characterized by a chromone core structure substituted with a cyano group at the third position and an isopropyl group at the sixth position . It appears as a white to light yellow crystalline powder .
Scientific Research Applications
Chemistry:
3-Cyano-6-isopropylchromone is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules .
Biology:
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and antioxidant properties .
Medicine:
The compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Cyano-6-isopropylchromone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-isopropyl-2-hydroxyacetophenone with cyanoacetic acid in the presence of a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired chromone derivative.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted chromone derivatives.
Mechanism of Action
The mechanism of action of 3-Cyano-6-isopropylchromone involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process . The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
- 3-Cyano-4-methylchromone
- 3-Cyano-6-methylchromone
- 3-Cyano-6-ethylchromone
Comparison:
3-Cyano-6-isopropylchromone is unique due to the presence of the isopropyl group at the sixth position, which imparts distinct chemical and biological properties compared to its analogs. For example, the isopropyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
IUPAC Name |
4-oxo-6-propan-2-ylchromene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-5,7-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVAJLIIWCJMJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352906 |
Source
|
Record name | 3-Cyano-6-isopropylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50743-32-3 |
Source
|
Record name | 3-Cyano-6-isopropylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Isopropylchromone-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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